Azelaic acid

Catalog No.
S589638
CAS No.
123-99-9
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azelaic acid

CAS Number

123-99-9

Product Name

Azelaic acid

IUPAC Name

nonanedioic acid

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)

InChI Key

BDJRBEYXGGNYIS-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCC(=O)O

Solubility

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol
Soluble in hot water, alcohol and organic solvents
One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C
In water, 2.40X10+3 mg/L at 20 °C
2.4 mg/mL

Synonyms

azelaic acid, azelaic acid, dilithium salt, azelaic acid, dipotassium salt, azelaic acid, disodium salt, azelaic acid, monosodium salt, azelaic acid, potassium salt, azelaic acid, sodium salt, Azelex, Finacea, monosodium azelate, nonanedioic acid, skinoren

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O

Dermatology

  • Acne vulgaris: Azelaic acid is a well-established treatment for acne vulgaris, with research demonstrating its efficacy in reducing inflammatory lesions, comedones, and overall severity. Studies suggest it works through multiple mechanisms, including antibacterial, anti-inflammatory, and keratolytic effects. Source: National Institutes of Health:
  • Rosacea: Azelaic acid is a first-line treatment for papulopustular rosacea, with research showing its effectiveness in reducing inflammatory papules and pustules. It is also considered a well-tolerated and safe option for long-term management. Source: American Academy of Dermatology:
  • Hyperpigmentation: Azelaic acid has shown promise in treating various forms of hyperpigmentation, including melasma and post-inflammatory hyperpigmentation. Research suggests it may work by inhibiting tyrosinase activity, an enzyme involved in melanin production. Source: National Library of Medicine:

Other potential applications

  • Antibacterial properties: Research suggests azelaic acid may have antibacterial activity against various bacteria, including Propionibacterium acnes (linked to acne) and Staphylococcus aureus. Source: National Institutes of Health:
  • Anti-inflammatory properties: Studies suggest azelaic acid may have anti-inflammatory effects, potentially beneficial in various inflammatory skin conditions beyond acne and rosacea. Source: National Library of Medicine:
  • Anticancer properties: Preliminary research suggests azelaic acid may have antiproliferative and cytotoxic effects on some cancer cells. However, further investigation is needed to understand its potential clinical applications. Source: National Library of Medicine

Azelaic acid is an organic compound with the chemical formula C₉H₁₆O₄. It is classified as a saturated dicarboxylic acid and is typically found as a white crystalline solid with a melting point of 106.5 °C. Naturally occurring in grains such as wheat, rye, and barley, azelaic acid is also produced by the yeast Malassezia furfur, which resides on human skin. This compound is recognized for its multifaceted applications in both industrial and medical fields, particularly in dermatology for treating skin conditions like acne and rosacea .

  • Antimicrobial activity: Azelaic acid may inhibit the growth of Propionibacterium acnes, a bacterium involved in acne development [].
  • Anti-inflammatory effects: It can reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Keratinocyte regulation: Azelaic acid might normalize the differentiation of keratinocytes, the main cell type in the epidermis, leading to improved skin texture [].
  • Tyrosine inhibition: It can reduce melanin production by inhibiting the enzyme tyrosinase, potentially lightening hyperpigmentation [].

Physical and Chemical Properties

  • Appearance: White crystalline powder []
  • Melting point: 106-108 °C []
  • Boiling point: Decomposes above 275 °C []
  • Solubility: Slightly soluble in water (0.1 g/L at 25 °C) [], soluble in organic solvents like ethanol and acetone
  • Stability: Relatively stable under normal storage conditions
, notably via the ozonolysis of oleic acid. This process yields nonanoic acid as a byproduct. The fundamental reaction can be summarized as follows:

C18H34+O3C9H16O4+C9H18O2\text{C}_{18}\text{H}_{34}+\text{O}_3\rightarrow \text{C}_{9}\text{H}_{16}\text{O}_4+\text{C}_{9}\text{H}_{18}\text{O}_2

In addition to its synthesis, azelaic acid exhibits several chemical reactivity patterns, including the ability to inhibit enzymes such as tyrosinase and 5-alpha-reductase, which are involved in melanin production and androgen metabolism, respectively .

Azelaic acid demonstrates significant biological activity, particularly in dermatological applications. Its mechanism of action includes:

  • Antibacterial Effects: It inhibits the growth of acne-causing bacteria by disrupting protein synthesis in both aerobic and anaerobic conditions.
  • Anti-inflammatory Properties: Azelaic acid reduces inflammation associated with acne and rosacea by normalizing keratinization processes and decreasing keratin production.
  • Tyrosinase Inhibition: As a potent inhibitor of tyrosinase, azelaic acid reduces melanin synthesis, making it useful for treating hyperpigmentation disorders such as melasma .

The primary methods for synthesizing azelaic acid include:

  • Ozonolysis of Oleic Acid: This industrial method involves the cleavage of oleic acid using ozone, yielding azelaic acid and nonanoic acid.
  • Microbial Fermentation: Certain strains of yeast can produce azelaic acid through the fermentation of fatty acids.
  • Chemical Synthesis: Laboratory methods may also involve multi-step organic reactions to construct the dicarboxylic structure from simpler precursors .

Azelaic acid has diverse applications across various fields:

  • Dermatology: Used topically to treat acne, rosacea, and hyperpigmentation; it helps reduce lesions and improve skin texture.
  • Cosmetics: Incorporated into skincare products for its exfoliating and skin-lightening properties.
  • Industrial Uses: Serves as a precursor for polymer production (e.g., Nylon-6,9) and as a plasticizer due to its dicarboxylic structure .

Research indicates that azelaic acid interacts with several biological pathways:

  • Inhibition of Tyrosinase: This interaction is crucial for its skin-lightening effects.
  • Antimicrobial Activity: Azelaic acid's ability to inhibit bacterial growth makes it effective against Propionibacterium acnes, the bacteria responsible for acne.
  • Synergistic Effects: Studies have shown that combining azelaic acid with other agents (like zinc sulfate) can enhance its efficacy against hair loss by inhibiting 5-alpha-reductase activity .

Several compounds share structural or functional similarities with azelaic acid. Here are some notable examples:

Compound NameFormulaKey Characteristics
Sebacic AcidC₁₀H₁₈O₄A dicarboxylic acid used in nylon production
Adipic AcidC₆H₁₁O₄Commonly used in the production of nylon
Malonic AcidC₃H₄O₄A dicarboxylic acid involved in metabolic pathways
Fumaric AcidC₄H₄O₄Used in food additives and has potential medicinal uses

Uniqueness of Azelaic Acid

Azelaic acid stands out due to its dual functionality as both an antibacterial agent and a skin-lightening compound. Unlike many other dicarboxylic acids, it effectively targets multiple pathways involved in acne formation and hyperpigmentation while being well-tolerated by most skin types .

Physical Description

Other Solid; Pellets or Large Crystals
Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS]
Tan solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Monoclinic prismatic needles
Yellowish to white crystalline powder
Leaflets or needles

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.10485899 g/mol

Monoisotopic Mass

188.10485899 g/mol

Boiling Point

357.1 °C; 287 °C at 100 mm Hg
BP: 365 °C (decomposes)
Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg

Flash Point

210 °C (closed cup)

Heavy Atom Count

13

Density

1.225 g/cu cm at 25 °C

LogP

1.57
1.57 (LogP)
log Kow = 1.57
1.57

Melting Point

160.5 °C
106.5 °C

UNII

F2VW3D43YT

Related CAS

26776-28-3
17265-13-3 (di-hydrochloride salt)
17356-30-8 (mono-hydrochloride salt)
19619-43-3 (unspecified potassium salt)
27825-99-6 (unspecified hydrochloride salt)
38900-29-7 (di-lithium salt)
52457-54-2 (di-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 1126 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 71 of 1126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1055 of 1126 companies with hazard statement code(s):;
H315 (47.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the topical treatment of mild-to-moderate inflammatory acne vulgaris.
FDA Label

Therapeutic Uses

Azelaic acid 20% cream is used topically in the treatment of mild to moderate inflammatory acne vulgaris. The drug is not indicated in the treatment of noninflammatory acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions that predominate and the response to therapy. Results of several studies indicate that topical azelaic acid 20% cream is more effective than vehicle placebo in the treatment of mild to moderate inflammatory acne and as effective as topical tretinoin or benzoyl peroxide. Limited data indicate that topical azelaic acid also may be as effective as oral tetracycline hydrochloride in the management of acne vulgaris. A decrease in the number of inflammatory lesions occurs in most patients within 1-2 months of topical azelaic acid therapy, although maximum benefit generally requires more prolonged treatment.
Azelaic acid 15% gel is used topically for the treatment of inflammatory lesions (papules and pustules) associated with mild to moderate rosacea in adults. In 2 clinical studies in adults with mild to moderate papulopustular rosacea, therapy with azelaic acid 15% gel (applied twice daily for 12 weeks) resulted in a 50-58% reduction in the number of papules and pustules compared with a 38-40% reduction in patients receiving vehicle alone. Patients were instructed to avoid spicy foods, thermally hot foods and drinks, and alcoholic beverages during the treatment period, as well as to use only very mild soaps or soapless cleansing lotion for facial cleaning. Azelaic acid 20% cream also has been used with some success in the treatment of papulopustular rosacea. /Use is not currently included in the labeling approved by the US Food and Drug Administration/
The physiopathologic mechanism of acne seems to be dependent on four main factors: a) sebum production and excretion; b) type of keratinization of the follicular channel; c) microbial colonization of the pilosebaceous unit and d) inflammatory reaction of the perifollicular area. Azelaic acid is effective in the treatment of acne because it possesses an activity against all of these factors. Azelaic acid is a competitive inhibitor of mitochondrial oxidoreductases and of 5 alpha-reductase, inhibiting the conversion of testosterone to 5-dehydrotestosterone. It also possesses bacteriostatic activity to both aerobic and anaerobic bacteria including Propionibacterium acnes. Azelaic acid is an anti-keratinizing agent, displaying antiproliferative cytostatic effects on keratinocytes and modulating the early and terminal phases of epidermal differentiation.
The effects of azelaic acid (AZA) on the epidermis of 47 individuals (12 with normal skin, 15 with seborrheic skin and 20 suffering from acne) and on in vitro cultured keratinocytes are reported. Topical application of a 20% AZA cream significantly improved the lesions of acne patients, but failed to induce clinically detectable changes in normal or seborrheic epidermis. Complementary investigations clearly showed that AZA treatment failed to induce specific changes in sebum composition, excretion rate, or in the size of sebaceous glands, but modified epidermal keratinization. Keratohyalin granules and tonofilament bundles were reduced in size and number, mitochondria were swollen and the rough endoplasmic reticulum of malpighian keratinocytes enlarged. The infundibular epidermis of acne individuals showed marked reduction of the horny layer thickness, widening of the horny cell cytoplasm, transitional corneal cells, normalization of filaggrin distribution, and the comedo contained few bacteria and spores. In vitro, AZA exerted marked time- and dose-dependent antiproliferative cytostatic effects on cultured keratinocytes, with a 50% inhibitory dose of 20 mM, decreased some keratinocyte proteins (highly soluble fractions S2, keratohyalin macroaggregate R2, and non-cross-linked fibrous protein S4) and a 95 kD and a 35 kD protein of the cytosolic fraction. Mitochondria were frequently damaged and the rough endoplasmic reticulum enlarged. Our results indicate that AZA is an antikeratinizing agent, displaying antiproliferative cytostatic effects on keratinocytes and modulating the early and terminal phases of epidermal differentiation.
For more Therapeutic Uses (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (7 total), please visit the HSDB record page.

Pharmacology

Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AX - Other anti-acne preparations for topical use
D10AX03 - Azelaic acid

Mechanism of Action

The exact mechanism of action of azelaic acid is not known. It is thought that azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes. In aerobic bacteria, azelaic acid reversibly inhibits several oxidoreductive enzymes including tyrosinase, mitochondrial enzymes of the respiratory chain, thioredoxin reductase, 5-alpha-reductase, and DNA polymerases. In anaerobic bacteria, azelaic acid impedes glycolysis. Along with these actions, azelaic acid also improves acne vulgaris by normalizing the keratin process and decreasing microcomedo formation. Azelaic acid may be effective against both inflamed and noninflamed lesions. Specifically, azelaic acid reduces the thickness of the stratum corneum, shrinks keratohyalin granules by reducing the amount and distribution of filaggrin (a component of keratohyalin) in epidermal layers, and lowers the number of keratohyalin granules.
Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis.
The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin.

Vapor Pressure

0.00000001 [mmHg]
1.07X10-8 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

27825-99-6
123-99-9
26776-28-3

Absorption Distribution and Excretion

Approximately 4% of the topically applied azelaic acid is systemically absorbed.
Azelaic acid is mainly excreted unchanged in the urine, but undergoes some ß-oxidation to shorter chain dicarboxylic acids.
...Azelaic acid (AA, C9 dicarboxylic acid)... when administered perorally to humans, at the same concentrations as the other /dicarboxylic acids/ (DA), it reaches much higher serum and urinary concentrations. Serum concentrations and urinary excretion obtained with intravenous or intra-arterial infusions of AA are significantly higher than those achievable by oral administration. Together with AA, variable amounts of its catabolites, mainly pimelic acid, are found in serum and urine, indicating an involvement of mitochondrial beta-oxidative enzymes. Short-lived serum levels of AA follow a single 1 hr intravenous infusion, but prolonging the period of infusion with successive doses of similar concentration produces sustained higher levels during the period of administration. These levels are consistent with the concentrations of AA capable of producing a cytotoxic effect on tumoral cells in vitro. AA is capable of crossing the blood-brain barrier: its concentration in the cerebrospinal fluid is normally in the range of 2-5% of the values in the serum.
Azelaic acid was the first dicarboxylic acid proposed as an alternative energy substrate in total parenteral nutrition. In this study, the pharmacokinetics of azelaic acid were investigated in 12 healthy volunteers, 7 receiving a constant infusion (10 g over 90 min) and 5 a bolus dose (1g). The 24 hr urinary excretion and plasma concentration in blood samples taken at regular intervals were assayed by gas-liquid chromatography. Experimental data were analysed by a 2-compartment nonlinear model that describes both tubular secretion and cellular uptake in Michaelis-Menten terms. A high value of urinary excretion (mean 76.9% of infused dose) and a mean clearance of 8.42 L/hr were found, suggesting the presence of tubular secretion. Estimating the population mean of the pharmacokinetic model parameters gave a maximal cellular uptake of 0.657 g/hr. The model predicts that 90% of the maximal uptake should be reached in the plateau phase of a constant infusion of 2.2 g/hr. The presence of extensive and rapid losses through urinary excretion, and the low estimated value of the maximal cellular uptake, indicate that azelaic acid is not suitable as an energy substrate for total parenteral nutrition.
Follicular concentrations of azelaic acid (AzA) were determined in vivo using a rapid, non-invasive method, after a single topical application of 20% (w/w) AzA cream, in order to establish whether the in vitro antimicrobial effects observed in previous studies are relevant in vivo. Preweighed amounts of 20% (w/w) AzA cream were applied over demarcated areas on the forehead and back of nine young adults, and samples were taken over a period of 5 hr. AzA was removed from the skin surface by washing with acetone, and follicular casts were collected using cyanacrylate gel. The samples were centrifuged to remove particulate matter, and the supernatants derivatized for analysis by HPLC. Although the results showed wide-ranging variability, the follicular concentration increased as the amount present on the surface declined. The maximum follicular concentrations of AzA attained ranged from 7.5 to 52.5 ng (micrograms of follicular casts)-1 and 0.5 to 23.4 ng/(ug of follicular casts) in samples taken from the back and forehead, respectively. Assuming an average density of follicular material of 0.9 g/mL, the mean maximum follicular concentration attained on the back was between 36 and 251 mmol/L, and on the forehead was between 2 and 112 mmol/L, and indicates that the concentration of AzA attained in follicular casts after a single topical application is comparable with the concentration required to inhibit the growth of Propionibacterium acnes and Staphylococcus epidermidis, in vitro.
Six healthy male volunteers received a single topical treatment with 5 g of an anti-acne cream containing 20% azelaic acid (AzA) onto the face, the chest and the upper back. One week later 1 g of AzA was given orally to the same subjects as aqueous microcrystalline suspension. Following the two treatments the renal excretion of the unchanged compound was measured. Analysis included ether extraction of the urine, derivatization of extract and HPLC with UV detection. After topical application 2.2 +/- 0.7%, and after oral administration 61.2 +/- 8.8% of the dose had been excreted unchanged with the urine. By comparing both amounts, the percutaneous absorption of AzA from the cream was assessed to 3.6% of the dermally applied dose.
For more Absorption, Distribution and Excretion (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

Mainly excreted unchanged in the urine but undergoes some b-oxidation to shorter chain dicarboxylic acids.
Approximately 60% of an oral-dose is excreted unchanged in the urine within 12 hr, and it is partly metabolized by -oxidation. After 8 hr, 6% of the radioactivity from a tracer dose of [14C]azelaic acid to rats was recovered as 14CO2. Successive cleavage by -oxidation results in the formation of pimelic and glutaric acids and subsequently malonyl-CoA and acetyl-CoA. Thus, azelaic acid is incorporated into fatty acid biosynthesis and the citric acid cycle
Pimelic acid is largely excreted unchanged in humans and dogs; the extent varies with the dose. Some degree of -oxidation occurs with dicarboxylic acids and, results in the formation of dicarboxylic acids that have two fewer carbon atoms than the parent acid. Pimelic acid has been identified as a metabolite of azelaic acid in microorganisms.
Mainly excreted unchanged in the urine but undergoes some b-oxidation to shorter chain dicarboxylic acids. Route of Elimination: Azelaic acid is mainly excreted unchanged in the urine, but undergoes some нф-oxidation to shorter chain dicarboxylic acids. Half Life: The observed half-lives in healthy subjects are approximately 45 minutes after oral dosing and 12 hours after topical dosing, indicating percutaneous absorption rate-limited kinetics.

Associated Chemicals

Pimelic acid; 111-16-0

Wikipedia

Azelaic_acid
Alpidem

Drug Warnings

There have been isolated reports of hypopigmentation after use of azelaic acid. Since azelaic acid has not been well studied in patients with dark complexions, these patients should be monitored for early signs of hypopigmentation.
Topical therapy for rosacea aims to reduce inflammatory lesions and decrease erythema but can carry side effects such as stinging, pruritus, and burning. Metronidazole and azelaic acid gel 15% are U.S. Food and Drug Administration-approved for the treatment of rosacea. The current study was conducted to assess the cumulative irritation potential of 2 formulations of metronidazole 0.75% gel and 1% gel--and azelaic acid gel 15% over 21 days (N=36). Results of this study demonstrated a significantly greater potential for irritation from azelaic acid compared with metronidazole gel 0.75% (P<0.0001), which had significantly greater potential for irritation compared with metronidazole gel 1% (P=0.0054).
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
In patients using azelaic acid formulations, the following additional adverse experiences have been reported rarely: worsening of asthma, vitiligo depigmentation, small depigmented spots, hypertrichosis, reddening (signs of keratosis pilaris), and exacerbation of recurrent herpes labialis.
For more Drug Warnings (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (6 total), please visit the HSDB record page.

Biological Half Life

The observed half-lives in healthy subjects are approximately 45 minutes after oral dosing and 12 hours after topical dosing, indicating percutaneous absorption rate-limited kinetics.
The observed half-lives in healthy subjects are approximately 45 minutes after oral dosing and 12 hours after topical dosing,

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering

Methods of Manufacturing

Prepared by disruptive oxidation of ricinoleic acid
Oxidation of oleic acid by ozone
... Generally produced from naturally occurring fatty acids via oxidative cleavage of a double bond in the 9-position, eg, from oleic acid.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Nonanedioic acid: ACTIVE
Nonanedioic acid, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Occurs in rancid oleic acid

Analytic Laboratory Methods

Method: NIOSH 5019, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: azelaic acid; Matrix: air; Detection Limit: 0.001 mg/sample.

Storage Conditions

Precautions: Keep away from heat. Keep away from sources of ignition. Ground all equipment containing material. Do not ingest. Do not breathe dust. If ingested, seek medical advice immediately and show the container or the label. Keep away from incompatibles such as oxidizing agents. Storage: Keep container tightly closed. Keep container in a cool, well-ventilated area. Sensitive to light. Store in light-resistant containers.

Interactions

The cytotoxic effect of azelaic acid on murine melanoma cells in culture is due, at least in part, to an antimitochondrial action. ...The possibility that the addition of carnitine to the medium may increase the transport of azelaic acid into the mitochondria and thereby increase its cytotoxic effect /was investigated/. Using mitochondrial cross-sectional area measured from electron micrographs as a criterion for mitochondrial damage, /it was/ found that the addition of L-carnitine to the culture medium had no effect either alone or with a low (10-3 M) concentration of azelaic acid. At a high concentration (5 X 10-2 M) azelaic acid caused swelling and disruption of the mitochondria to such an extent that this was not increased by carnitine. At 10-2 M azelaic acid, however, some swelling of the mitochondria occurred which was significantly increased by the addition of carnitine. This indicates that carnitine-mediated transport of the diacid into the mitochondria had occurred. ...Carnitine may reduce the time or concentration needed for azelaic acid to have a toxic effect on the malignant melanocyte.
Chemotherapy for melanoma results in low response and must be reinforced with sensitizer compounds. We believed that azelaic acid (AZA) could modulate melanomas' resistance to antineoplastics. Therefore we tried to compare in vitro treatment with antineoplastics alone versus AZA treatment followed by antineoplastics. We carried out MTT assays to evaluate the cytotoxicity of melphalan, lomustine (CCNU), fotemustine, and 4-Hydroxyanisole (4-HA) on three melanoma lines (B16F10, SK-MEL-28, and SK-MEL-1), and the modulating effect of pretreatment with AZA (1 mM). AZA showed a dose-dependent antineoplastic activity on the three lines. Melphalan was the most active drug followed by CCNU, fotemustine, and 4-HA. The most sensitive line was B16F10 and the least sensitive was SK-meL-1. Previous treatment with AZA of B16F10 reinforced the effect of melphalan (2.5 times), CCNU (10 times), and fotemustine (14 times); whereas for SK-MEL-28 and SK-MEL-1, only the cytotoxicity of CCNU and fotemustine increased. An antagonist effect was produced by 4-HA on all three lines. We concluded that AZA enhances in vitro cytotoxicity of CCNU and fotemustine.

Dates

Modify: 2023-09-12
Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017

Explore Compound Types